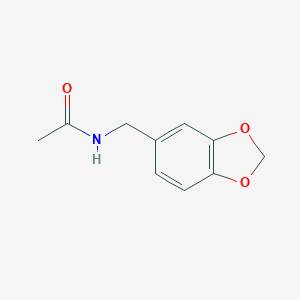

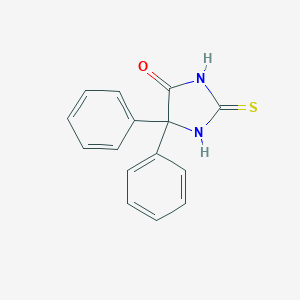

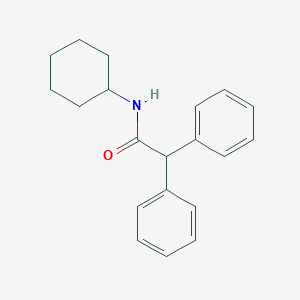

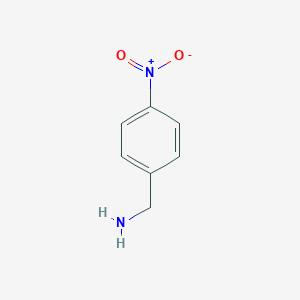

![molecular formula C6H6N4 B181362 ピラゾロ[1,5-a]ピリミジン-7-アミン CAS No. 1194-63-4](/img/structure/B181362.png)

ピラゾロ[1,5-a]ピリミジン-7-アミン

概要

説明

Pyrazolo[1,5-a]pyrimidin-7-amine is a type of aromatic heterocyclic compound . It has been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . It’s also the basis for a class of sedative and anxiolytic drugs .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-7-amine involves a simple synthetic method . Two novel fused-ring energetic compounds were successfully prepared via this method . The synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, has been widely studied .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidin-7-amine has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-7-amine involve the formation of fused-ring energetic compounds . These compounds exhibit excellent thermal stability .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-7-amine exhibits several key characteristics such as their simpler and greener synthetic methodology and tunable photophysical properties . It also possesses higher positive heats of formation .科学的研究の応用

蛍光プローブとイメージング剤

ピラゾロ[1,5-a]ピリミジン-7-アミン誘導体は、有望な蛍光特性を示しています。研究者らは、これらの化合物のファミリー(PPs)を、光学用途のための戦略的な蛍光団として特定しました。主な特徴には、他の蛍光団(BODIPYSなど)と比較してシンプルで環境に優しい合成方法、調整可能な光物理的特性、および固体状態の放射強度が含まれます。 7位に電子供与基(EDGs)が存在すると、吸収および発光挙動が向上します .

創薬と医薬品化学

ピラゾロ[1,5-a]ピリミジン部分は、インディプロン、ザレプロン、プレサトビル、ジナシクリブ、アナグリプチンなど、いくつかの医薬品の構造中に現れます。その汎用性の高いスキャフォールドは、さまざまな生物活性を備えた小分子を設計する上で価値があります。 研究者らは、がん治療、抗炎症剤、抗ウイルス薬におけるその可能性を探求しています .

染料工業と有機発光ダイオード(OLED)

ピラゾロ[1,5-a]ピリミジンとその類似体は、医学を超えた用途があります。それらは染料工業で蛍光団として使用され、OLEDでも役割を果たします。 これらの化合物の生物学的および光物理的特性は、機能化誘導体を開発する上での関心を高めています .

イオンのキレート剤

ピラゾロ[1,5-a]ピリミジン中のヘテロ原子(B、N、O、またはS)は、それらをイオンの潜在的なキレート剤にします。 研究者らは、センシングおよび配位化学におけるそれらの使用を探求しています .

バイオイメージングと細胞研究

蛍光化合物は、細胞内プロセスを研究するための不可欠なツールです。 ピラゾロ[1,5-a]ピリミジン-7-アミン誘導体は、バイオイメージング剤として機能し、研究者は細胞構造とダイナミクスを視覚化できます .

材料科学と有機エレクトロニクス

研究者らは、有機発光ダイオード(OLED)や半導体材料におけるピラゾロ[1,5-a]ピリミジンの使用を調査しています。 それらのユニークな特性は、材料科学の進歩に貢献しています .

作用機序

The mechanism of action of Pyrazolo[1,5-a]pyrimidin-7-amine is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidin-7-amine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The future directions of Pyrazolo[1,5-a]pyrimidin-7-amine research could involve the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration . The properties and stability found in Pyrazolo[1,5-a]pyrimidin-7-amine are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

特性

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFZGADUIUVTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572190 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194-63-4 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。